molecular formula C17H22N4O4S B3752418 BUTYL N-{4-[(2,6-DIMETHYLPYRIMIDIN-4-YL)SULFAMOYL]PHENYL}CARBAMATE

BUTYL N-{4-[(2,6-DIMETHYLPYRIMIDIN-4-YL)SULFAMOYL]PHENYL}CARBAMATE

Cat. No.: B3752418
M. Wt: 378.4 g/mol
InChI Key: REPZSEUIGAYDBG-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrimidine, which is a basic aromatic ring structure found in many synthetic and naturally occurring molecules . Pyrimidine derivatives have been extensively studied for their diverse biological activities.


Molecular Structure Analysis

The molecular structure of such compounds typically consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The other functional groups attached to the ring can greatly influence the properties of the compound.


Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions, depending on the other functional groups present in the molecule . These can include reactions with acids, bases, and various reagents used in organic synthesis.


Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds can be influenced by factors such as their exact molecular structure, the presence of functional groups, and the conditions under which they are studied .

Mechanism of Action

The mechanism of action of such compounds can vary widely, depending on their exact structure and the biological system in which they are active . Many pyrimidine derivatives exhibit biological activity by interacting with enzymes or receptors in cells.

Safety and Hazards

The safety and hazards associated with such compounds can depend on factors such as their exact structure, how they are used, and the extent of exposure . It’s important to handle all chemicals with appropriate safety precautions.

Future Directions

The study of pyrimidine derivatives is a vibrant field with potential for new discoveries . Future research may focus on developing new synthetic methods, exploring new biological activities, and improving our understanding of their mechanisms of action.

Properties

IUPAC Name

butyl N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O4S/c1-4-5-10-25-17(22)20-14-6-8-15(9-7-14)26(23,24)21-16-11-12(2)18-13(3)19-16/h6-9,11H,4-5,10H2,1-3H3,(H,20,22)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REPZSEUIGAYDBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=NC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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BUTYL N-{4-[(2,6-DIMETHYLPYRIMIDIN-4-YL)SULFAMOYL]PHENYL}CARBAMATE
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BUTYL N-{4-[(2,6-DIMETHYLPYRIMIDIN-4-YL)SULFAMOYL]PHENYL}CARBAMATE
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BUTYL N-{4-[(2,6-DIMETHYLPYRIMIDIN-4-YL)SULFAMOYL]PHENYL}CARBAMATE
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BUTYL N-{4-[(2,6-DIMETHYLPYRIMIDIN-4-YL)SULFAMOYL]PHENYL}CARBAMATE
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BUTYL N-{4-[(2,6-DIMETHYLPYRIMIDIN-4-YL)SULFAMOYL]PHENYL}CARBAMATE
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BUTYL N-{4-[(2,6-DIMETHYLPYRIMIDIN-4-YL)SULFAMOYL]PHENYL}CARBAMATE

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